(Rac)-1,2-Dihexadecylglycerol

PKC signaling Vascular smooth muscle Second messengers

Ester-linked DAGs undergo rapid metabolic hydrolysis, confounding PKC signaling studies. (Rac)-1,2-Dihexadecylglycerol eliminates this artifact with non-hydrolyzable ether linkages, enabling sustained pathway modulation. • Non-hydrolyzable ether-DAG: Resists metabolic degradation; delivers sustained PKC-ε inhibition vs. transient ester-DAG activation • Membrane biophysics: Ether linkages create oxidation-resistant bilayers for stable phase behavior and permeability assays • Defined racemate: Consistent stereochemistry ensures reproducible synthetic derivatization for lipid probe libraries

Molecular Formula C27H44N4O5
Molecular Weight 504.7 g/mol
CAS No. 1401708-83-5
Cat. No. B607116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-1,2-Dihexadecylglycerol
CAS1401708-83-5
SynonymsPNB-0408;  PNB 0408;  PNB0408;  Dihexa;  N-hexanoic-Tyr-Ile-(6) aminohexanoic amide;  N-(1-Oxohexyl)-L-tyrosyl-N-(6-amino-6-oxohexyl)-L-isoleucinamide
Molecular FormulaC27H44N4O5
Molecular Weight504.7 g/mol
Structural Identifiers
SMILESCCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)CC)C(=O)NCCCCCC(=O)N
InChIInChI=1S/C27H44N4O5/c1-4-6-8-12-24(34)30-22(18-20-13-15-21(32)16-14-20)26(35)31-25(19(3)5-2)27(36)29-17-10-7-9-11-23(28)33/h13-16,19,22,25,32H,4-12,17-18H2,1-3H3,(H2,28,33)(H,29,36)(H,30,34)(H,31,35)/t19-,22-,25-/m0/s1
InChIKeyXEUVNVNAVKZSPT-JTJYXVOQSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ether-Linked Diglyceride for PKC & Membrane Biology


(Rac)-1,2-Dihexadecylglycerol is a synthetic, non-hydrolyzable ether-linked analog of sn-1,2-diacylglycerol (DAG) that serves as a research tool to dissect lipid second-messenger signaling pathways. It is a saturated dialkyl glyceryl ether with hexadecyl groups at the sn-1 and sn-2 positions, and it is primarily used to study protein kinase C (PKC) activation and membrane biophysics . The compound is a racemic mixture. Importantly, the CAS number 1401708-83-5 is also associated with the nootropic peptide Dihexa, which is a distinct chemical entity; the CAS registry number for (Rac)-1,2-Dihexadecylglycerol is 13071-60-8 .

Non-hydrolyzable ether backbone for sustained signaling assays
PKC-ε modulation and MAPK/PI3K pathway research context
Model membrane biophysics and phase behavior studies

Ether vs. Ester Diglycerides in Signaling


Generic substitution of (Rac)-1,2-Dihexadecylglycerol with a simple ester-linked diacylglycerol (e.g., 1,2-dipalmitoyl-sn-glycerol) fails because the ether linkage confers fundamentally different biological and biophysical properties. Ether-linked diglycerides are non-hydrolyzable, leading to sustained signaling events, whereas ester-linked DAGs are rapidly metabolized [1]. Critically, these two lipid classes exert opposing effects on PKC signaling: ester-linked DAGs activate PKC-ε and promote proliferation, while ether-linked diglycerides inhibit PKC-ε and induce growth arrest [1]. Furthermore, the ether linkage alters lipid packing and phase behavior in membrane bilayers, which directly impacts the experimental outcomes in membrane biophysics studies [2]. Therefore, using an ester-linked analog will not recapitulate the unique signaling and membrane-modulating properties of the ether lipid class.

This Product (Ether-linked)
Ester-linked DAG Substitute
PKC-ε inactivation and growth arrest context
PKC-ε activation and proliferation signaling
Non-hydrolyzable, stable under assay conditions
Rapidly hydrolyzed by cellular esterases
Forms more ordered, condensed membrane bilayers
Less ordered bilayers; different phase behavior

Differentiation from Closest Analogs


Divergent PKC-ε Regulation

Ether-linked diglycerides, such as (Rac)-1,2-Dihexadecylglycerol, functionally oppose their ester-linked counterparts in protein kinase C (PKC) regulation. In cell-based assays, ester-linked diacylglycerols (DAGs) activate PKC-ε and promote cellular proliferation. In stark contrast, ether-linked DGs inactivate PKC-ε and lead to growth arrest [1].

PKC-ε Regulation
Class-level
Ether: inactivation, growth arrest
Ester: activation, proliferation
Supports PKC-ε signaling context differentiation
Class-level inference; review direct compound data
PKC signaling Vascular smooth muscle Second messengers

Metabolic Stability: Ether vs. Ester

The ether linkage in (Rac)-1,2-Dihexadecylglycerol is resistant to hydrolysis by cellular lipases, a feature not shared by ester-linked diacylglycerols. This stability is a direct result of the chemical bond: C-O-C vs. C-O-C(=O)-C . While direct, head-to-head quantitative half-life data in identical assay systems is lacking for this specific molecule, the principle is a well-established class-level inference in lipid biology and is supported by its recommended storage conditions (stable at -20°C, compared to more stringent storage requirements for labile esters) .

Metabolic Stability
Class-level
Non-hydrolyzable vs. rapid hydrolysis by esterases
Stability supports long-term signaling assays
Direct half-life data not reported for this molecule
Lipid metabolism Chemical stability Signaling assays

Membrane Bilayer Packing Properties

Studies on ether- versus ester-linked phospholipids demonstrate that the ether linkage leads to a more condensed and ordered lipid bilayer. For example, the gel-to-liquid crystalline phase transition temperature (Tm) for an ether-linked phosphatidylcholine (1,2-dihexadecyl-sn-glycero-3-phosphocholine) is higher than its ester-linked analog (1,2-dipalmitoyl-sn-glycero-3-phosphocholine), though specific numerical values for the dihexadecylglycerol backbone are not directly reported [1]. This class-level inference of increased packing density is relevant to the diglyceride backbone as well.

Membrane Packing
Class-level
More condensed, ordered bilayers (Tm shift in analogs)
Biophysics interpretation requires ether-specific model
Quantitative data from phospholipid analogs
Membrane biophysics Lipid bilayers Phase behavior

Research Applications


PKC-ε Growth Arrest in VSMCs

Based on the evidence that ether-linked diglycerides inactivate PKC-ε and inhibit MAPK and PI3K/Akt signaling [1], (Rac)-1,2-Dihexadecylglycerol is an ideal tool for studies investigating the anti-proliferative effects of ether lipids in vascular biology, atherosclerosis, and restenosis models.

Non-Hydrolyzable Lipid Bilayers for Biophysics

The compound's ether linkages and its demonstrated use in model lipid bilayers make it a critical component for creating stable, oxidation-resistant membranes. It is specifically suitable for studying the impact of ether lipids on membrane order, permeability, and phase behavior in biophysical assays.

Growth Factor vs. Cytokine Signaling

Given the distinct pathways activated by ester- and ether-linked diglycerides [1], this compound serves as a precise control in experiments designed to separate the second messenger roles of diacylglycerols (from growth factors) from those of ether-linked diglycerides (from inflammatory cytokines).

Phospholipid & Glycolipid Precursor

As a core scaffold, (Rac)-1,2-Dihexadecylglycerol is used to synthesize more complex ether-linked phospholipids and glycolipids . Its availability and defined stereochemistry (as a racemate) provide a consistent starting material for generating a library of lipid probes for drug discovery and lipidomics research.

Application
Selection Property
Validation Focus
PKC-ε growth arrest studies in VSMCs
Ether-linked diglyceride scaffold
PKC-ε inactivation and MAPK/PI3K pathway endpoints
Model membrane biophysics studies
Non-hydrolyzable ether backbone
Membrane order, permeability, phase behavior endpoints
Second messenger signaling differentiation
Distinct PKC-ε regulation profile
Growth factor vs. cytokine pathway response context
Synthetic precursor for complex ether lipids
Racemic 1,2-dihexadecylglycerol scaffold
Consistent stereochemistry for probe generation and lipidomics

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